molecular formula C17H14F3N5O B15003239 N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B15003239
M. Wt: 361.32 g/mol
InChI Key: XUQTVKWBQUBVAV-UHFFFAOYSA-N
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Description

N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation reactions . The final step often involves the acylation of the tetrazole derivative with N-methyl-N-phenylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-N-PHENYL-2-{5-[4-(CHLORO)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
  • N-METHYL-N-PHENYL-2-{5-[4-(METHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
  • N-METHYL-N-PHENYL-2-{5-[4-(FLUORO)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE

Uniqueness

The presence of the trifluoromethyl group in N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications .

Properties

Molecular Formula

C17H14F3N5O

Molecular Weight

361.32 g/mol

IUPAC Name

N-methyl-N-phenyl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H14F3N5O/c1-24(14-5-3-2-4-6-14)15(26)11-25-22-16(21-23-25)12-7-9-13(10-8-12)17(18,19)20/h2-10H,11H2,1H3

InChI Key

XUQTVKWBQUBVAV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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